molecular formula C12H8F2N2O B3489993 2,6-DIFLUORO-N-(4-PYRIDINYL)BENZAMIDE

2,6-DIFLUORO-N-(4-PYRIDINYL)BENZAMIDE

Cat. No.: B3489993
M. Wt: 234.20 g/mol
InChI Key: VLBULEGEZPKUMX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-pyridinyl)benzamide is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the aromatic ring imparts distinct electronic characteristics, making it a valuable compound for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various fluorinated aromatic compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, benzoylurea derivatives containing a pyrimidine moiety, synthesized from 2,6-difluorobenzamide, have shown antifungal and antibacterial activities by forming hydrogen bonds with succinate dehydrogenase (SDH) . This interaction disrupts the enzyme’s function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(4-pyridinyl)benzamide stands out due to its dual fluorination and pyridine moiety, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific electronic characteristics.

Properties

IUPAC Name

2,6-difluoro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBULEGEZPKUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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